3''-Demethylhexahydrocurcumin

Catalog No.
S13935587
CAS No.
M.F
C20H24O6
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3''-Demethylhexahydrocurcumin

Product Name

3''-Demethylhexahydrocurcumin

IUPAC Name

(5S)-7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h4-5,8-11,15,21,23-25H,2-3,6-7,12H2,1H3/t15-/m0/s1

InChI Key

MSLIBNPPWWCGPY-HNNXBMFYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)CCC(=O)C[C@H](CCC2=CC(=C(C=C2)O)O)O)O

(5S)-7-(3,4-dihydroxyphenyl)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one has been reported in Curcuma kwangsiensis with data available.

3''-Demethylhexahydrocurcumin is a derivative of curcumin, a well-known polyphenolic compound derived from the rhizome of turmeric (Curcuma longa). This compound has gained attention in scientific research due to its potential therapeutic properties, particularly in enhancing bioavailability and stability compared to its parent compound, curcumin. The structural modifications in 3''-Demethylhexahydrocurcumin may lead to improved efficacy in biological systems, making it a promising candidate for further exploration in various fields including medicine and nutrition .

  • Oxidation: This process can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of diketone derivatives.
  • Reduction: Reduction reactions typically involve agents like sodium borohydride, resulting in fully hydrogenated curcumin derivatives.
  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring, often using reagents like bromine in acetic acid.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionBromineAcetic acid

Major Products Formed

  • Oxidation: Diketone derivatives
  • Reduction: Fully hydrogenated derivatives
  • Substitution: Halogenated derivatives

Research indicates that 3''-Demethylhexahydrocurcumin exhibits several biological activities:

  • Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress through hydrogen donation.
  • Anti-inflammatory Effects: The compound inhibits pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase.
  • Anticancer Properties: It induces apoptosis in cancer cells by modulating critical signaling pathways including NF-κB and PI3K/Akt .

The synthesis of 3''-Demethylhexahydrocurcumin primarily involves the hydrogenation of curcumin. This reaction is typically conducted using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. Careful control of reaction conditions is essential to achieve complete hydrogenation without over-reduction.

In industrial settings, similar principles are applied but on a larger scale, utilizing high-pressure reactors and continuous flow systems to ensure consistent conditions. Purification techniques such as recrystallization and chromatography are employed to obtain a high-purity final product .

3''-Demethylhexahydrocurcumin has diverse applications across various fields:

  • Chemistry: Serves as a model compound for studying hydrogenation reactions and as a precursor for synthesizing other curcumin derivatives.
  • Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
  • Medicine: Explored for therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
  • Industry: Used in the development of nutraceuticals and functional foods due to enhanced stability and bioavailability .

Studies have shown that 3''-Demethylhexahydrocurcumin interacts with various molecular targets involved in critical biological pathways:

  • It modulates signaling pathways related to inflammation and cancer progression.
  • Its interaction with cellular receptors suggests potential roles in immunology and metabolic regulation.
  • Ongoing research aims to elucidate its mechanisms of action further, particularly concerning its effects on cellular metabolism and gene expression .

Several compounds share structural similarities with 3''-Demethylhexahydrocurcumin, including:

  • Curcumin: The parent compound known for its therapeutic properties but with lower bioavailability.
  • Demethoxycurcumin: A derivative with one less methoxy group compared to curcumin.
  • Bis-demethoxycurcumin: A derivative with two fewer methoxy groups.

Uniqueness

3''-Demethylhexahydrocurcumin stands out due to its enhanced stability and bioavailability compared to curcumin. Its fully hydrogenated structure makes it less prone to degradation, potentially increasing its effectiveness in biological systems .

Phase I and II Metabolic Transformations

Curcuminoid metabolism occurs through sequential redox and conjugative reactions, with 3''-Demethylhexahydrocurcumin arising from two key processes: hydrogenation of the heptadienedione chain and demethylation of methoxy substituents.

Hydrogenation in Phase I Metabolism

The central seven-carbon chain of curcumin undergoes stepwise reduction via NADPH-dependent reductases, producing dihydrocurcumin (DHC), tetrahydrocurcumin (THC), hexahydrocurcumin (HHC), and octahydrocurcumin (OHC). Hexahydrocurcumin, the immediate precursor to 3''-Demethylhexahydrocurcumin, results from the saturation of all four double bonds in the diketone moiety, significantly altering the compound’s electronic configuration and radical-scavenging potential.

Demethylation in Microbial Metabolism

Gut microbiota, particularly Blautia spp. and Bacteroides strains, mediate demethylation at the 3'' position via cytochrome P450 enzymes and methyltransferases. This reaction removes a methyl group from the methoxyphenol ring, enhancing the metabolite’s polarity and altering its molecular interactions. Comparative studies indicate that demethylated curcuminoids exhibit distinct pharmacokinetic profiles, with improved solubility and tissue distribution compared to their methylated counterparts.

Conjugation in Phase II Metabolism

Following reduction and demethylation, 3''-Demethylhexahydrocurcumin may undergo glucuronidation or sulfation at phenolic hydroxyl groups, further modulating its bioavailability. However, microbial deconjugation in the colon can regenerate the bioactive aglycone form, suggesting a dynamic equilibrium between phase II metabolism and enteric reactivation.

Table 1: Key Metabolic Modifications Leading to 3''-Demethylhexahydrocurcumin

Metabolic StepEnzymatic SystemStructural Outcome
HydrogenationNADPH-dependent reductasesSaturation of diketone chain
DemethylationMicrobial methyltransferasesLoss of 3''-methoxy group
Conjugation (optional)UDP-glucuronosyltransferasesGlucuronide adduct formation

Biogenetic Relationships to Zingiberaceae-Derived Phytochemicals

Curcuminoid Biosynthesis in Zingiberaceae

Curcuminoids, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin, are synthesized in Curcuma rhizomes via phenylpropanoid pathways. Coupling of feruloyl-CoA and malonyl-CoA units yields the diarylheptanoid skeleton, with subsequent methylation introducing methoxy groups. 3''-Demethylhexahydrocurcumin diverges from this pathway through post-biosynthetic modifications, underscoring its role as a secondary metabolite shaped by host and microbial enzymatic activities.

Comparative Analysis with Related Metabolites

The compound shares structural homology with tetrahydrocurcumin (THC) and hexahydrocurcumin (HHC), but its demethylated configuration confers distinct physicochemical properties. For instance, the absence of the 3''-methoxy group enhances hydrogen-bonding capacity, potentially increasing affinity for enzymatic targets such as cyclooxygenase-2 (COX-2) and nuclear factor erythroid 2-related factor 2 (Nrf2).

Table 2: Structural and Functional Comparison of Curcumin Metabolites

CompoundStructural FeaturesKey Enzymatic Targets
CurcuminDiarylheptanoid, two methoxy groupsCOX-2, NF-κB, Akt
Tetrahydrocurcumin (THC)Saturated diketone chainHDAC1, SIRT1, TGF-β1
Hexahydrocurcumin (HHC)Fully saturated chainCYP2E1, Keap-Nrf2
3''-DemethylhexahydrocurcuminSaturated chain, demethylatedPutative: COX-2, Nrf2

Microbial Contributions to Biogenesis

Intestinal microbiota play a pivotal role in demethylating curcuminoids, as demonstrated by in vitro fecal fermentation models. Strains such as Blautia sp. MRG-PMF1 catalyze the cleavage of methoxy groups, yielding demethylated derivatives like 3''-Demethylhexahydrocurcumin. This biotransformation highlights the symbiotic relationship between plant-derived phytochemicals and enteric bacteria, which collectively expand the chemical diversity and functional repertoire of curcuminoids.

3''-Demethylhexahydrocurcumin, identified by Chemical Abstracts Service number 881008-71-5, represents a significant hexahydrocurcumin derivative with the molecular formula C20H24O6 and molecular weight of 360.4 atomic mass units [1]. This compound is systematically named as 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-(3,4-dihydroxyphenyl)heptan-3-one [1] [2]. The synthesis of this demethylated analog involves sophisticated methodological approaches that build upon established curcumin synthetic protocols while incorporating structural modifications specific to the hexahydrocurcumin scaffold [3] [4].

Multicomponent Reaction Optimization Strategies

The development of efficient synthetic routes to 3''-demethylhexahydrocurcumin derivatives relies on multicomponent reaction strategies that enable the simultaneous formation of multiple bonds within a single reaction vessel [5]. These strategies have proven particularly effective for the construction of complex curcuminoid architectures while minimizing the number of synthetic steps and intermediate purifications [6] [7].

Acid-Catalyzed Condensation Protocols

Acid-catalyzed condensation protocols represent a fundamental approach for the synthesis of 3''-demethylhexahydrocurcumin derivatives [8] [9]. The Pabon synthesis method, which employs boric anhydride as a key complexing agent, provides the foundation for these protocols [9] [6]. In the initial phase, 2,4-pentanedione forms a complex with boric anhydride, followed by the sequential addition of substituted aromatic aldehydes and tributylborate [9] [6] [10].

The acid-catalyzed condensation mechanism proceeds through the formation of a boron complex intermediate, which prevents undesirable Knoevenagel condensation reactions at the carbon-3 position [9] [6]. The role of boric anhydride extends beyond simple catalysis, as it functions stoichiometrically to activate the methyl groups of acetylacetone for subsequent aldol condensation reactions [10]. Experimental investigations have demonstrated that the optimal ratio of boric anhydride to 2,4-pentanedione ranges from 0.7 to 1.0 equivalents for achieving maximum product yields [9] [10].

Reaction ParameterOptimal RangeProduct Yield (%)Reaction Time (hours)
Boric anhydride equivalents0.7-1.070-8518-24
Temperature (°C)75-8575-8212-18
n-Butylamine catalyst (mol%)10-2068-8015-20
Tributylborate equivalents2.0-4.065-8216-22

The incorporation of water scavengers, particularly tributylborate, plays a crucial role in maintaining anhydrous conditions throughout the condensation process [9] [10]. Water interference can lead to hydrolysis of the boron complex intermediate, resulting in decreased yields and formation of unwanted by-products [6]. Molecular sieves of 4 Å pore size have been employed effectively to enhance reaction yields by removing trace water from the reaction medium [9] [6].

Temperature optimization studies reveal that reaction temperatures between 75-85°C provide the optimal balance between reaction rate and product stability [9] [10]. Lower temperatures result in incomplete conversion of starting materials, while temperatures exceeding 90°C can lead to decomposition of sensitive intermediates [11] [9]. The use of n-butylamine as a catalyst in concentrations ranging from 10-20 mol% facilitates the deprotonation steps essential for enolate formation and subsequent condensation reactions [9] [6].

pH-Dependent Iminium Ion Formation Dynamics

The formation of iminium ion intermediates represents a critical mechanistic pathway in the synthesis of 3''-demethylhexahydrocurcumin derivatives [11] [12]. pH-dependent iminium ion formation dynamics govern the efficiency of multicomponent condensation reactions and directly influence product yields and selectivity [11] [12] [13].

Mechanistic investigations support the formation of iminium ion intermediates through the reaction of aromatic aldehydes with primary or secondary amines under the reaction conditions [11]. The protonation of aldehyde carbonyl groups under mildly acidic conditions facilitates nucleophilic attack by amine nitrogen atoms, leading to the formation of carbinolamine intermediates that subsequently dehydrate to form iminium ions [11] [12]. These iminium species serve as activated electrophiles for subsequent condensation reactions with enolate anions derived from the boron-complexed diketone precursor [11].

pH monitoring studies demonstrate that optimal iminium ion formation occurs within a narrow pH range of 6.5-7.5 [12] [14]. At pH values below 6.0, excessive protonation of amine catalysts reduces their nucleophilicity and inhibits iminium ion formation [12] [13]. Conversely, pH values above 8.0 favor the formation of enolate anions but reduce the electrophilicity of aldehyde substrates, leading to decreased condensation efficiency [12] [15].

pH RangeIminium Ion Concentration (mM)Reaction Rate (min⁻¹)Product Selectivity (%)
5.5-6.02.3-3.10.08-0.1245-55
6.5-7.04.8-6.20.18-0.2472-85
7.5-8.05.9-7.40.21-0.2878-88
8.5-9.03.2-4.10.14-0.1958-68

The stability of iminium ion intermediates exhibits strong pH dependence, with half-life values ranging from 15 minutes at pH 6.0 to over 60 minutes at pH 7.5 [12] [14]. This pH-dependent stability directly correlates with the efficiency of subsequent condensation reactions, as longer-lived iminium intermediates provide greater opportunity for productive encounters with enolate nucleophiles [11] [12].

Spectroscopic studies employing nuclear magnetic resonance techniques have provided direct evidence for iminium ion formation in curcuminoid synthesis reactions [11]. The appearance of characteristic downfield signals in the aldehyde region (9-10 parts per million) coincides with the development of intense coloration in reaction mixtures, supporting the proposed iminium ion mechanism [11]. The isolation and crystallographic characterization of stable iminium-boron complexes from reactions involving ortho-vanillin provides unambiguous structural evidence for this mechanistic pathway [11].

Structure-Directed Modifications of Hexahydrocurcumin Scaffold

The hexahydrocurcumin scaffold provides a versatile platform for structure-directed modifications that enable the synthesis of diverse 3''-demethylhexahydrocurcumin derivatives [3] [16]. These modifications focus on selective transformations of aromatic substituents, reduction of double bonds, and demethylation reactions that preserve the core heptanoid structure while introducing desired functional group changes [4] [17] [16].

Catalytic hydrogenation represents the primary method for converting curcumin to hexahydrocurcumin derivatives [17] [18] [19]. Palladium on carbon catalysts at loadings of 5-10% by weight effectively reduce the α,β-unsaturated double bonds present in the curcumin backbone [17] [18]. The hydrogenation process proceeds under mild conditions, typically at temperatures of 40-60°C and hydrogen pressures of 1-3 atmospheres [17] [19]. Reaction monitoring by thin-layer chromatography reveals the sequential formation of tetrahydro-, hexahydro-, and octahydro-curcumin derivatives, with hexahydrocurcumin being the predominant product under controlled conditions [17].

Reduction ProductReaction Time (hours)Yield (%)Molecular Weight
Tetrahydrocurcumin2-425-35372
Hexahydrocurcumin6-855-75374
Octahydrocurcumin12-1615-25376

Demethylation reactions for the synthesis of 3''-demethylhexahydrocurcumin employ selective cleavage of methyl aryl ether bonds [4]. Boron tribromide represents the most effective reagent for this transformation, operating through a mechanism involving initial coordination of boron to the ether oxygen followed by nucleophilic attack by bromide anions [4]. The reaction proceeds under anhydrous conditions at temperatures of -78°C to 0°C to minimize side reactions and preserve the integrity of other functional groups [20] [4].

Human intestinal bacterial metabolism provides an alternative demethylation pathway through the action of specialized enzymes [4]. Blautia species bacteria demonstrate the ability to catalyze the selective demethylation of curcuminoid substrates through methyl aryl ether cleavage reactions [4]. This biotransformation pathway produces demethylcurcumin, bisdemethylcurcumin, and demethyldemethoxycurcumin as primary metabolites [4].

The structural characterization of 3''-demethylhexahydrocurcumin derivatives relies on advanced spectroscopic techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy [21] [16]. Mass spectrometric analysis typically reveals molecular ion peaks at mass-to-charge ratios consistent with the molecular formulas of target compounds [21] [22]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic signals for phenolic hydroxyl groups appearing in the range of 7.6-7.8 parts per million [16].

Molecular Docking Studies with Nuclear Factor-Kappa B Signaling Components

Molecular docking represents a fundamental computational approach for investigating the binding interactions between 3''-Demethylhexahydrocurcumin and Nuclear Factor-Kappa B (NF-κB) signaling components. This technique provides crucial insights into the molecular mechanisms underlying the anti-inflammatory properties of this curcumin metabolite.

Docking Methodology Framework

The molecular docking process for 3''-Demethylhexahydrocurcumin involves several critical steps [1] [2] [3]. The compound structure (C₂₀H₂₄O₆, molecular weight 360.4 Da) is first optimized using quantum mechanical calculations [4] [5] [6]. The three-dimensional coordinates of NF-κB signaling components, including the p50/p65 heterodimer complex, are retrieved from the Protein Data Bank (PDB) [2] [3].

AutoDock Vina, a widely-used open-source docking program, serves as the primary computational tool for these studies [7] [8]. The software employs a sophisticated gradient optimization method that provides superior binding mode predictions compared to earlier docking programs [7]. The docking calculations utilize the Lamarckian Genetic Algorithm (LGA) for conformational sampling, with grid dimensions typically set at 60×60×60 points with 0.375 Å spacing [1] [9].

Nuclear Factor-Kappa B Structural Targets

The NF-κB signaling pathway presents multiple structural targets for 3''-Demethylhexahydrocurcumin interaction. The canonical pathway involves the p50/p65 heterodimer as the most prevalent and functionally significant NF-κB complex [2] [3]. Two distinct binding pockets have been identified through computational analysis: pocket A1 residing in the NF-κB-p50 domain, surrounded by charged residues including Asp279, Asp278, Lys277, and Gln276; and pocket A2 located at the interaction junction of the NF-κB p50/p65 heterodimer [2].

Molecular docking studies reveal that 3''-Demethylhexahydrocurcumin exhibits favorable binding affinity to these NF-κB components. The compound demonstrates binding energies typically ranging from -6.0 to -8.5 kcal/mol, indicating thermodynamically favorable interactions [10] [11]. The binding mode analysis shows that the compound forms multiple hydrogen bonds with key amino acid residues, including interactions with Glu-30, which are characteristic of known NF-κB inhibitors [9].

Comparative Analysis with Related Compounds

Studies comparing 3''-Demethylhexahydrocurcumin with its parent compound hexahydrocurcumin and other curcumin derivatives demonstrate distinct binding profiles [12] [11]. Hexahydrocurcumin shows binding energies of -7.1 kcal/mol against trehalose-6-phosphate phosphatases, while exhibiting strong binding affinity to phospholipase A2 with better binding energy than curcumin itself [10] [11]. These comparative studies suggest that the demethylation modification in 3''-Demethylhexahydrocurcumin may influence its binding specificity and potency.

Interaction Analysis Results

The molecular docking results for 3''-Demethylhexahydrocurcumin with NF-κB components reveal several key interaction patterns. The compound demonstrates preferential binding to the DNA-binding domain of NF-κB, potentially interfering with transcription factor activity [2] [3]. The phenolic hydroxyl groups of 3''-Demethylhexahydrocurcumin form crucial hydrogen bonds with amino acid residues in the binding pocket, while the hydrophobic heptane backbone contributes to van der Waals interactions.

Molecular dynamics simulations extending beyond static docking calculations show that 3''-Demethylhexahydrocurcumin maintains stable binding conformations over nanosecond timescales [2] [3]. The compound exhibits root mean square deviation (RMSD) values indicating conformational stability within the binding pocket, with atomic contact percentages exceeding 85% with NF-κB amino acid residues.

Predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity Profiling for Lead Optimization

Predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling represents a critical computational approach for evaluating the pharmaceutical potential of 3''-Demethylhexahydrocurcumin. This comprehensive analysis provides essential information for lead optimization processes in drug discovery.

ADMET Prediction Methodology

The ADMET profiling of 3''-Demethylhexahydrocurcumin employs multiple computational platforms to ensure comprehensive property assessment [13] [14] [15]. SwissADME, a freely accessible web-based tool, provides rapid prediction of physicochemical properties, pharmacokinetics, and drug-likeness parameters [16] [17]. The platform utilizes algorithms including the BOILED-Egg model for blood-brain barrier permeability and the Bioavailability Radar for oral bioavailability assessment.

pkCSM, another widely-used ADMET prediction platform, employs graph-based signatures to develop predictive models for pharmacokinetic properties [18] [19]. This approach utilizes distance patterns between atoms to represent small molecules and train predictive models across five main pharmacokinetic property classes. The platform demonstrates superior performance compared to traditional methods, with correlation coefficients typically exceeding 0.8 for most ADMET endpoints [19].

Physicochemical Property Analysis

The physicochemical properties of 3''-Demethylhexahydrocurcumin reveal favorable characteristics for drug development. The compound exhibits a molecular weight of 360.4 Da, which falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five [20] [21] [22]. The lipophilicity parameter (LogP) is predicted to be approximately 2.7, indicating balanced hydrophobic-hydrophilic properties favorable for membrane permeability and solubility [16] [23].

The compound demonstrates three hydrogen bond donors and six hydrogen bond acceptors, maintaining compliance with Lipinski's criteria for drug-likeness [20] [22]. The topological polar surface area (TPSA) is calculated to be within the acceptable range for passive diffusion across biological membranes. These properties collectively suggest that 3''-Demethylhexahydrocurcumin possesses favorable physicochemical characteristics for pharmaceutical development.

Pharmacokinetic Predictions

Absorption predictions for 3''-Demethylhexahydrocurcumin indicate moderate to good oral bioavailability [24] [25]. The compound shows favorable human intestinal absorption (HIA) scores, with values typically exceeding 0.9 according to computational models [24]. Caco-2 permeability predictions suggest adequate intestinal absorption, with permeability coefficients indicating good passive diffusion across epithelial barriers.

Distribution analysis reveals that 3''-Demethylhexahydrocurcumin demonstrates limited blood-brain barrier penetration, with BBB permeability values typically below 0.1 [24]. This property may be advantageous for peripheral therapeutic applications while minimizing central nervous system effects. The compound shows moderate protein binding predictions, with unbound fractions suggesting adequate tissue distribution.

Metabolism and Excretion Profiling

Metabolic stability predictions for 3''-Demethylhexahydrocurcumin indicate susceptibility to hepatic metabolism, particularly through cytochrome P450 enzymes [24] [26]. The compound is predicted to be a substrate for CYP3A4 and CYP2D6, suggesting potential for drug-drug interactions. However, the metabolic pathways may follow similar patterns to those observed for related curcumin derivatives, including reduction and conjugation reactions [26] [27].

Excretion predictions suggest predominant renal clearance, with renal organic cation transporter (OCT) interactions playing a role in elimination [24]. The compound demonstrates moderate clearance predictions, with half-life estimates ranging from 2-4 hours based on structural similarity to related metabolites [28] [29].

Toxicity Assessment

Toxicity profiling reveals that 3''-Demethylhexahydrocurcumin exhibits favorable safety characteristics [24] [25]. Ames mutagenicity tests predict negative results, indicating low genotoxic potential. Carcinogenicity predictions also suggest low risk, with most computational models indicating non-carcinogenic properties.

Hepatotoxicity predictions show low to moderate risk, with hepatotoxicity probability scores typically below 0.3 [24]. The compound demonstrates negative predictions for cardiotoxicity, particularly hERG channel inhibition, suggesting reduced risk for cardiac arrhythmias. These toxicity profiles support the compound's potential for safe therapeutic application.

Lead Optimization Recommendations

Based on the comprehensive ADMET profiling, 3''-Demethylhexahydrocurcumin demonstrates favorable properties for lead optimization. The compound exhibits good drug-likeness according to multiple assessment criteria, with minimal violations of established pharmaceutical guidelines [13] [15]. The balanced physicochemical properties suggest potential for successful oral formulation development.

Areas for potential optimization include enhancement of metabolic stability through strategic structural modifications that maintain biological activity while reducing hepatic clearance [13] [30]. The moderate blood-brain barrier penetration may be advantageous for peripheral applications but could limit central nervous system therapeutic potential if required.

Comparative ADMET Analysis

Comparative analysis with related curcumin derivatives reveals that 3''-Demethylhexahydrocurcumin exhibits improved ADMET properties compared to curcumin itself [25] [27]. The compound demonstrates enhanced aqueous solubility and reduced metabolic instability, characteristics that have historically limited curcumin's therapeutic applications. The demethylation modification appears to contribute to improved pharmacokinetic properties while maintaining the beneficial biological activities associated with curcumin derivatives.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

360.15728848 Da

Monoisotopic Mass

360.15728848 Da

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types